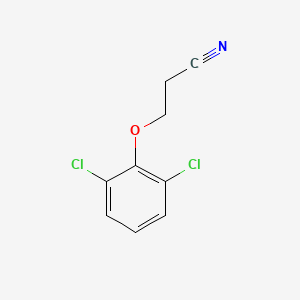
schisantherinP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SchisantherinP is a natural bioactive compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan derivatives and has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SchisantherinP involves several steps, starting from the extraction of Schisandra chinensis fruit. The key steps include:
Extraction: The fruit is subjected to solvent extraction using ethanol or methanol to obtain a crude extract.
Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Synthesis: Chemical synthesis of this compound can be achieved through various organic reactions, including cyclization and esterification, under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: SchisantherinP undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: SchisantherinP is used as a starting material for the synthesis of other bioactive compounds.
Biology: It has been shown to promote neural cell proliferation and differentiation, making it a potential candidate for treating neurodegenerative diseases.
Medicine: this compound exhibits antioxidant and anti-inflammatory properties, which may be beneficial in treating conditions such as ischemic brain injury and stroke.
Industry: The compound is used in the development of dietary supplements and functional foods due to its health-promoting effects.
Wirkmechanismus
The mechanism of action of SchisantherinP involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by regulating the expression of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Neuroprotection: this compound promotes neural cell proliferation and differentiation by regulating the expression of cell division control protein 42 (Cdc42) and other related proteins.
Vergleich Mit ähnlichen Verbindungen
- Schisandrin A
- Schisandrin B
- Schisandrin C
These compounds, along with SchisantherinP, contribute to the overall therapeutic potential of Schisandra chinensis and are subjects of ongoing research for their various health benefits.
Eigenschaften
Molekularformel |
C22H24O8 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene-11,14-diol |
InChI |
InChI=1S/C22H24O8/c1-9-10(2)18(24)12-6-14-20(30-8-28-14)22(26-4)16(12)15-11(17(9)23)5-13-19(21(15)25-3)29-7-27-13/h5-6,9-10,17-18,23-24H,7-8H2,1-4H3 |
InChI-Schlüssel |
PGQCSEUUYHHWGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C4C1O)OCO5)OC)OC)OCO3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





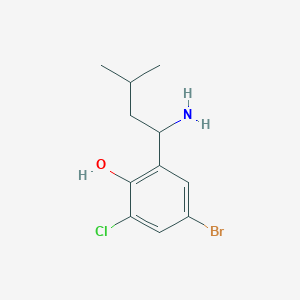
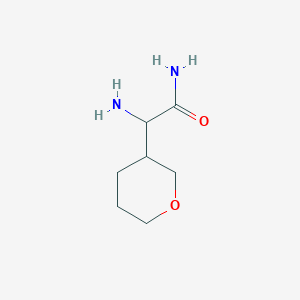
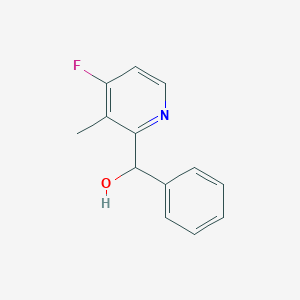
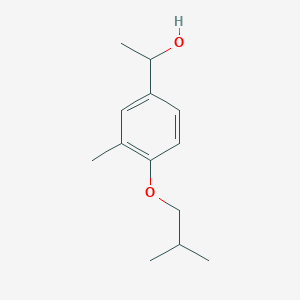
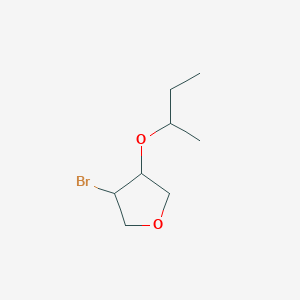

![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)


